molecular formula C11H9ClN4 B1397015 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile CAS No. 1335220-61-5

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No. B1397015
M. Wt: 232.67 g/mol
InChI Key: SBYNOEBESMJGLL-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .

Scientific Research Applications

1. Application in Biological Probing

  • Summary of the Application : 6DMN is used as an environment-sensitive fluorophore in biological applications. It exhibits valuable fluorescent properties as a biological probe with emission in the 500-600 nm range and a marked response to changes in the environment polarity .
  • Methods of Application : The 6DMN probe is synthesized and then introduced into several peptides. These peptides can be manipulated under standard solid-phase peptide synthesis conditions .
  • Results or Outcomes : The designed peptides exhibit a significant increase in the quantum yield of the long wavelength fluorescence emission band (596 nm) upon binding to selected SH2 domains (e.g., Crk SH2, Abl SH2, and PI3K SH2) .

2. Application in Anti-Inflammatory Research

  • Summary of the Application : Pyrimidines, which include compounds like 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile, have been found to exhibit anti-inflammatory effects .
  • Methods of Application : Various pyrimidine derivatives are synthesized and their anti-inflammatory effects are tested by measuring their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation. The IC50 values for most of the derivatives were recorded to be less than 5 μM .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-16(2)11-8(5-13)3-7-4-9(12)6-14-10(7)15-11/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNOEBESMJGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=C(C=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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